molecular formula C25H23NO4 B14016719 benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate

benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Cat. No.: B14016719
M. Wt: 401.5 g/mol
InChI Key: AWFIAGITJZYIRP-OFAXGOBFSA-N
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Description

Benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with an epoxide under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent.

    Oxidation and Reduction Reactions: The compound undergoes selective oxidation and reduction reactions to introduce the oxo and methyl groups at specific positions on the morpholine ring.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Benzyl chloride and sodium hydride are typical reagents for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxaldehyde.

    Reduction: Formation of benzyl (3S,5S,6R)-3-methyl-2-hydroxy-5,6-diphenylmorpholine-4-carboxylate.

    Substitution: Formation of various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S,5S,6R)-3-[3-(benzyloxy)benzyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
  • Benzyl (3R,5S,6R)-3-[4-(benzyloxy)benzyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Uniqueness

Benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate is unique due to its specific stereochemistry and the presence of both oxo and methyl groups on the morpholine ring. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

benzyl (3S,5S,6R)-3-methyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate

InChI

InChI=1S/C25H23NO4/c1-18-24(27)30-23(21-15-9-4-10-16-21)22(20-13-7-3-8-14-20)26(18)25(28)29-17-19-11-5-2-6-12-19/h2-16,18,22-23H,17H2,1H3/t18-,22-,23+/m0/s1

InChI Key

AWFIAGITJZYIRP-OFAXGOBFSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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